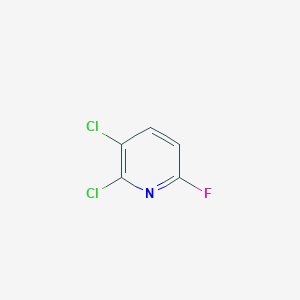

2,3-Dichloro-6-fluoropyridine

Description

2,3-Dichloro-6-fluoropyridine is a heterocyclic aromatic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridine ring

Properties

CAS No. |

51991-32-3 |

|---|---|

Molecular Formula |

C5H2Cl2FN |

Molecular Weight |

165.98 g/mol |

IUPAC Name |

2,3-dichloro-6-fluoropyridine |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H |

InChI Key |

QFAFGFDNNYWEQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the fluorination of 2,3-dichloropyridine using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed: The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in chemical syntheses.

Scientific Research Applications

2,3-Dichloro-6-fluoropyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluoropyridine is primarily determined by its ability to undergo nucleophilic substitution and coupling reactions. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles and facilitates the formation of carbon-carbon and carbon-heteroatom bonds. These properties make it a versatile intermediate in the synthesis of bioactive compounds and materials.

Comparison with Similar Compounds

- 2,6-Dichloro-3-fluoropyridine

- 2,3,6-Trifluoropyridine

- 2,3-Dichloro-5-fluoropyridine

Comparison: Compared to its analogs, 2,3-Dichloro-6-fluoropyridine exhibits unique reactivity due to the specific positioning of the halogen atoms. This positioning influences its electronic properties and steric effects, making it more suitable for certain synthetic applications. For example, the presence of chlorine atoms at the 2 and 3 positions and a fluorine atom at the 6 position provides a distinct reactivity profile that can be exploited in selective functionalization reactions.

Biological Activity

2,3-Dichloro-6-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 165.98 g/mol. The presence of chlorine and fluorine atoms at specific positions on the pyridine ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Antitumor Activity

Research indicates that compounds with similar halogenated structures can exhibit antitumor properties by inhibiting specific signaling pathways. For instance, fluoro and dichloro substitutions in pyridine derivatives have been shown to enhance potency against cancer cell lines by disrupting Stat3 DNA-binding activity, which is crucial for tumor proliferation .

2. Cytochrome P450 Inhibition

The compound's structure suggests potential interactions with cytochrome P450 enzymes, which are essential for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, impacting their efficacy and safety profiles .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. A study utilizing a diverse database of compounds demonstrated that specific substitutions on the pyridine ring correlate with increased biological activity. For example:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 48 ± 32 | Stat3 inhibitor |

| 4-Fluoro pyridine-3 carboxylic acid | 42 ± 23 | Stat3 inhibitor |

| 6-Methyl pyridine-3 carboxylic acid | 75 ± 36 | Weaker inhibitor |

This table illustrates that halogen substitutions can significantly enhance the inhibitory effects on Stat3 activity compared to other structural variants .

Case Studies

Case Study 1: Antiproliferative Effects

In a recent study, the antiproliferative effects of this compound were evaluated in various cancer cell lines. The compound demonstrated significant growth inhibition in DLBCL cells, with an IC50 value indicating effective targeting of oncogenic pathways .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound revealed that sustained concentrations above the free IC90 were necessary for effective tumor suppression in xenograft models. This highlights the importance of pharmacokinetic profiling in understanding the therapeutic potential of halogenated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.